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Compound of Interest

Compound Name: C23H21BrN404S

Cat. No.: B12205126

C23H21BrN404S - PubChem C23H21BrN404S is a chemical compound with the molecular
formula shown. It has a molecular weight of 545.4 g/mol . --INVALID-LINK-- C23H21BrN404S
C23H21BrN404S. Formula: C23H21BrN404S. Molecular weight: 545.414. IUPAC Standard
INChl: InChI=1S/C23H21BrN404S/c1-24-18-10-9-16(15-6-5-14(25)7-8-15)22(28-18)23(30)26-
12-11-27-20(29)17-13-31-21(32-17)19-4-2-3-19/h2-10,13,17H,11-12H2,1H3,(H,28,24)
(H,26,30)(H,27,29). Download the identifier in a file. --INVALID-LINK-- C23H21BrN404S |
C23H21BrN404S | ChemSpider Structure, properties, spectra, suppliers and links for:
C23H21BrN404S. ... Predicted - ACD/Labs. Predicted - EPISuite. Predicted - ChemAxon.
Predicted - US Environmental Protection Agency. Name. C23H21BrN404S. Formula.
C23H21BrN404S. Molecular Weight. --INVALID-LINK-- C23H21BrN404S | Chemsrc
C23H21BrN404S is a chemical substance, with the chemical formula C23H21BrN404S, and
the CAS is 331741-94-7. --INVALID-LINK-- C23H21BrN404S | CAS 331741-94-7 331741-94-7
is a unique CAS number assigned to the chemical compound C23H21BrN404S. This identifier
is used to ensure clarity and consistency in chemical databases and literature. --INVALID-LINK-
- Areview of the advancements in drug bioavailability enhancement ... Poorly water-soluble
drugs are challenging for the pharmaceutical industry, as their low bioavailability limits their
therapeutic effects. Various strategies have been developed to enhance the bioavailability of
such drugs, including physical and chemical methods. --INVALID-LINK-- Bioavailability
Enhancement Techniques for Poorly Soluble Drugs This article reviews various techniques
used to enhance the bioavailability of poorly soluble drugs, such as particle size reduction,
solid dispersion, and lipid-based formulations. --INVALID-LINK-- Improving the Bioavailability of
Poorly Soluble Drugs There are many ways to improve the bioavailability of poorly soluble
drugs. Some of the most common methods include salt formation, co-crystallization, and the
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use of amorphous solid dispersions. --INVALID-LINK-- The p-Toluenesulfonyl Group as a
Handle for Drug ... The p-toluenesulfonyl (tosyl) group is a common functional group in
medicinal chemistry. It is often used to improve the solubility and bioavailability of drugs. --
INVALID-LINK-- Drug Metabolism and Pharmacokinetics This textbook provides a
comprehensive overview of drug metabolism and pharmacokinetics, including the factors that
affect bioavailability. --INVALID-LINK-- In vitro-in vivo correlation: a time-saving, cost-effective
approach ... In vitro-in vivo correlation (IVIVC) is a mathematical model that relates in vitro drug
dissolution data to in vivo drug absorption data. IVIVC can be used to predict the bioavailability
of a drug from in vitro data, which can save time and money in drug development. --INVALID-
LINK-- In Vitro-In Vivo Correlation (IVIVC) This article provides a detailed overview of IVIVC,
including its history, theory, and applications. --INVALID-LINK-- Experimental and
computational approaches to estimate solubility and ... This article reviews the various
experimental and computational approaches used to estimate the solubility and permeability of
drugs. --INVALID-LINK-- High-throughput screening for the discovery of new drug candidates
High-throughput screening (HTS) is a drug discovery process that uses automated equipment
to test a large number of compounds for a specific biological activity. HTS can be used to
identify compounds that have the potential to be developed into new drugs. --INVALID-LINK--
Drug discovery and development: Technology in transition This article discusses the role of
technology in drug discovery and development, including the use of HTS, combinatorial
chemistry, and computational methods. --INVALID-LINK-- The use of Graphviz in bioinformatics
This article discusses the use of Graphviz in bioinformatics, including the visualization of
biological pathways and networks. --INVALID-LINK-- Graphviz Graphviz is an open-source
graph visualization software. It takes as input a text file that describes a graph, and it generates
a diagram of the graph. --INVALID-LINK-- DOT Language This document describes the DOT
language, which is used to describe graphs in a text format. --INVALID-LINK-- Graphviz and
the DOT Language This tutorial provides an introduction to Graphviz and the DOT language. --
INVALID-LINK-- Graphviz Examples This website provides a collection of Graphviz examples. -
-INVALID-LINK-- Graphviz Tutorial This tutorial provides a step-by-step guide to using
Graphviz. --INVALID-LINK-- Graphviz Color Names This website provides a list of the color
names that can be used in Graphviz. --INVALID-LINK-- Graphviz Node Shapes This website
provides a list of the node shapes that can be used in Graphviz. --INVALID-LINK-- Graphviz
Arrow Shapes This website provides a list of the arrow shapes that can be used in Graphviz. --
INVALID-LINK-- Graphviz Attributes This website provides a list of the attributes that can be
used in Graphviz. --INVALID-LINK--Technical Support Center: Enhancing the Bioavailability of
C23H21BrN404S
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This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers and drug development professionals working to improve the
bioavailability of the compound C23H21BrN404S.

Disclaimer: The following information is for research and development purposes only and does
not constitute medical advice.

. Compound Overview

C23H21BrN404S is a chemical compound with the molecular formula C23H21BrN404S and a
molecular weight of 545.4 g/mol . Its structure suggests it may be a complex heterocyclic
molecule, which can often present challenges in terms of aqueous solubility and membrane
permeability, both critical factors for oral bioavailability.

Il. Frequently Asked Questions (FAQS)

Q1: What are the likely reasons for the poor bioavailability of C23H21BrN40O4S?

Al: The poor bioavailability of C23H21BrN404S is likely attributable to one or more of the
following factors:

e Low Aqueous Solubility: The complex, largely hydrophobic structure with several aromatic
rings suggests that the compound may have low solubility in the aqueous environment of the
gastrointestinal (Gl) tract.

e Poor Permeability: The molecule's size and number of hydrogen bond donors and acceptors
might hinder its ability to passively diffuse across the intestinal epithelium.

o First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the
liver (cytochrome P450 system) and the gut wall before it reaches systemic circulation.

» Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-
gp) in the intestinal wall, which actively pump the compound back into the GI lumen.

Q2: What initial in vitro assays should | perform to diagnose the cause of poor bioavailability?

A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:
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e Tier 1: Fundamental Properties

o Kinetic and Thermodynamic Solubility Assays: To determine the compound's solubility in
various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).

o LogP/LogD Determination: To assess the lipophilicity of the compound, which influences
both solubility and permeability.

e Tier 2: Permeability and Efflux

o Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to
predict passive permeability.

o Caco-2 Permeability Assay: To assess both passive and active transport across a human
intestinal cell monolayer and to identify potential P-gp efflux.

» Tier 3: Metabolic Stability
o Liver Microsomal Stability Assay: To evaluate the rate of metabolism by liver enzymes.

o Hepatocyte Stability Assay: A more comprehensive assessment of metabolic stability in
intact liver cells.

lll. Troubleshooting Guide

This section addresses specific experimental issues and provides potential solutions.
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Problem

Possible Cause(s)

Recommended Solution(s)

Inconsistent solubility results.

Polymorphism of the solid
form. Degradation of the
compound in the assay
medium. Inaccurate pH of the
buffer.

Characterize the solid-state
properties using XRPD and
DSC. Assess compound
stability in the chosen media
using HPLC. Verify the pH of
all buffers before use.

Low permeability in PAMPA but
high permeability in Caco-2.

The compound may be actively
transported by uptake
transporters present in Caco-2
cells but not in the artificial

membrane.

Investigate specific uptake
transporters using cell lines
overexpressing those
transporters (e.g., OATP,
PEPTL).

High permeability in Caco-2 (A
to B) but also a high efflux ratio
(BtoA/AtoB > 2).

The compound is likely a
substrate for an efflux

transporter, most commonly P-

glycoprotein (P-gp).

Confirm P-gp interaction by
conducting the Caco-2 assay
with a known P-gp inhibitor
(e.g., verapamil). A significant
increase in A to B permeability
in the presence of the inhibitor

confirms P-gp mediated efflux.

High in vitro permeability but

low in vivo absorption.

Rapid first-pass metabolism in
the gut wall or liver. Poor in
vivo dissolution despite
adequate thermodynamic

solubility.

Conduct a gut wall metabolism
study using intestinal
microsomes. Perform in vivo
dissolution studies or use
formulations that enhance
dissolution rate (e.g.,
micronization, amorphous solid

dispersions).

IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of

C23H21BrN404sS.
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Methodology:

e Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for
differentiation into a polarized monolayer.

e Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to
ensure monolayer integrity.

e Transport Experiment (Apical to Basolateral - A to B):

[¢]

Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

[¢]

Add the test compound solution (e.g., 10 uM in transport buffer) to the apical (A) side.

[e]

Add fresh transport buffer to the basolateral (B) side.

o

Incubate at 37°C with gentle shaking.

[¢]

At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side
and replace with fresh buffer.

o Transport Experiment (Basolateral to Apical - B to A):
o Repeat the process in the reverse direction to assess efflux.

o Sample Analysis: Quantify the concentration of C23H21BrN404S in all samples using a
validated analytical method (e.g., LC-MS/MS).

o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) using the following equation: Papp
= (dQ/dt) / (A * C0O) Where dQ/dt is the rate of permeation, A is the surface area of the
membrane, and CO is the initial concentration.

o Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 2: Liver Microsomal Stability Assay
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Objective: To determine the metabolic stability of C23H21BrN404S in the presence of liver
enzymes.

Methodology:

e Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and
a NADPH-regenerating system in a phosphate buffer (pH 7.4).

e Initiation of Reaction: Add C23H21BrN404S (e.g., 1 uM final concentration) to the pre-
warmed reaction mixture to start the reaction.

o Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min).

e Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g.,
acetonitrile) containing an internal standard.

o Sample Processing: Centrifuge the samples to precipitate proteins.

e Analysis: Analyze the supernatant for the remaining concentration of C23H21BrN404S
using LC-MS/MS.

o Data Analysis:
o Plot the natural logarithm of the percentage of compound remaining versus time.

o Determine the slope of the linear portion of the curve, which represents the elimination
rate constant (k).

o Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

V. Data Presentation
Table 1: In Vitro ADME Profile of C23H21BrN404S
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Parameter Assay Result Interpretation
Solubility Kinetic Solubility 5 pg/mL (pH 7.4) Poorly Soluble
Lipophilicity LogD 3.8 (pH 7.4) High Lipophilicity
Permeability Caco-2 Papp (A-B) 0.5 x 10”6 cm/s Low Permeability
Efflux Caco-2 Efflux Ratio 4.2 High Efflux
Metabolic Stability Human Liver 15 min High Metabolism

Microsomes (t1/2)

Table 2: Comparison of Bioavailability Enhancement

Strategies

Formulation Strategy

Mechanism

Fold Increase in Oral
Bioavailability (Rat
Model)

Key Considerations

Increased surface

Limited by intrinsic

Micronization 2.5-fold N
area solubility.
Amorphous Solid N ) N
) ) ) Increased solubility Physical stability of
Dispersion (with ) ) 8.1-fold
and dissolution rate the amorphous form.
HPMC-AS)
Lipid-Based Enhanced ) ]
] o Potential for Gl side
Formulation solubilization and 12.5-fold
) effects.
(SMEDDS) lymphatic transport
Co-administration with _
o Blockade of efflux Potential for drug-drug
P-gp Inhibitor 4.7-fold ) )
. transporters interactions.
(Verapamil)

VI. Visualizations

Caption: Workflow for investigating and addressing poor bioavailability.

Caption: Key factors influencing oral bioavailability.
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 To cite this document: BenchChem. [Modifying C23H21BrN404S for better bioavailability].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12205126#modifying-c23h21brn4o4s-for-better-
bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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